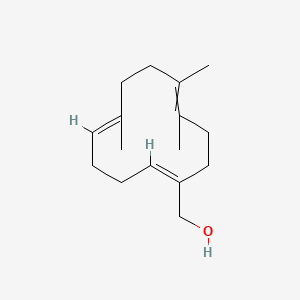
Trimethylcyclododeca-1,5-dienemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylcyclododeca-1,5-dienemethanol is a complex organic compound characterized by its unique cyclic structure It is a derivative of cyclododecatriene, featuring three methyl groups and a hydroxyl group attached to the diene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylcyclododeca-1,5-dienemethanol can be synthesized through the trimerization of isoprene in the presence of a catalyst system, typically involving nickel or titanium . The reaction is carried out in a solvent, and the resulting crude product is isolated by distillation. The process can be conducted in either a continuous or batchwise manner, with high selectivity for the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalyst systems and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also involves the separation of by-products, such as dimethylcyclooctadiene, to enhance the overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Trimethylcyclododeca-1,5-dienemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, saturated hydrocarbons, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethylcyclododeca-1,5-dienemethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism by which trimethylcyclododeca-1,5-dienemethanol exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the diene ring play crucial roles in its reactivity and interactions with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, influencing its behavior and applications .
Comparison with Similar Compounds
Similar Compounds
Trimethylcyclododeca-1,5,9-triene: A closely related compound with similar structural features but without the hydroxyl group.
Methyl-2,6,10-trimethylcyclododeca-2,5,9-trien-1-yl ketone: Another related compound used in the fragrance industry
Uniqueness
This functional group allows for a broader range of chemical modifications and interactions, making it a versatile compound in various fields .
Properties
CAS No. |
71735-83-6 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
[(1Z,5E)-6,9,10-trimethylcyclododeca-1,5,9-trien-1-yl]methanol |
InChI |
InChI=1S/C16H26O/c1-13-6-4-5-7-16(12-17)11-10-15(3)14(2)9-8-13/h6-7,17H,4-5,8-12H2,1-3H3/b13-6+,15-14?,16-7- |
InChI Key |
PUXPCEIAIWOVKB-KXFKCKGFSA-N |
Isomeric SMILES |
C/C/1=C\CC/C=C(/CCC(=C(CC1)C)C)\CO |
Canonical SMILES |
CC1=CCCC=C(CCC(=C(CC1)C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















